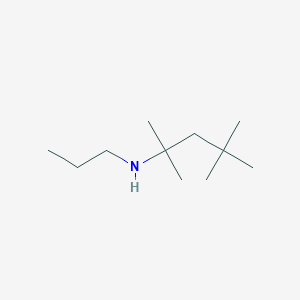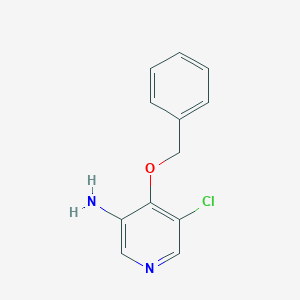![molecular formula C16H29N3O5 B13259259 tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate](/img/structure/B13259259.png)
tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate is an organic compound with the molecular formula C13H24N2O4 It is a derivative of piperazine and oxolane, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with oxolane compounds under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of one functional group with another, potentially leading to a wide variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The piperazine and oxolane moieties are common in many pharmacologically active compounds, suggesting that this compound could serve as a lead compound for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
- tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
- tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate is unique due to the presence of both piperazine and oxolane rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for various applications. The tert-butyl ester group also contributes to its stability and reactivity, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C16H29N3O5 |
|---|---|
Molecular Weight |
343.42 g/mol |
IUPAC Name |
tert-butyl 4-[3-[methoxy(methyl)carbamoyl]oxolan-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O5/c1-15(2,3)24-14(21)18-7-9-19(10-8-18)16(6-11-23-12-16)13(20)17(4)22-5/h6-12H2,1-5H3 |
InChI Key |
AVLIUINTMVIWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOC2)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


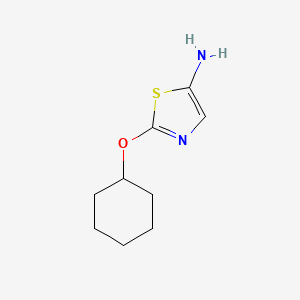
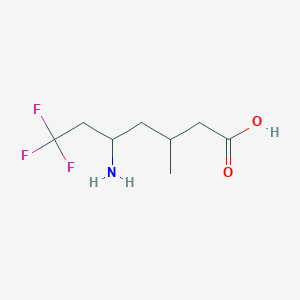
![(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13259183.png)
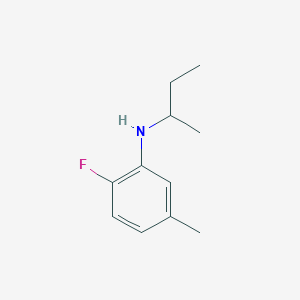
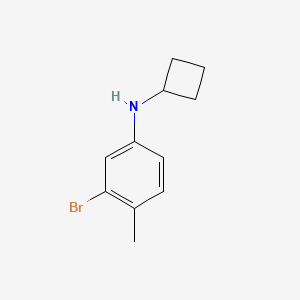
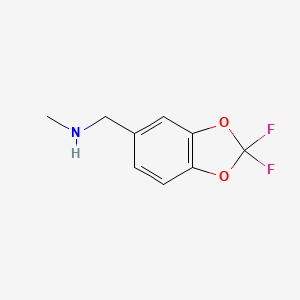
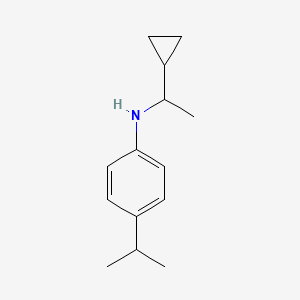

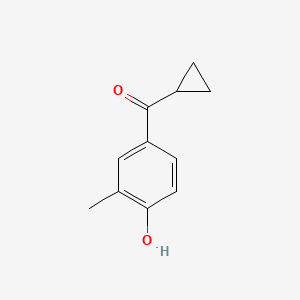
![2-{[(2-bromophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13259236.png)
![1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13259249.png)
